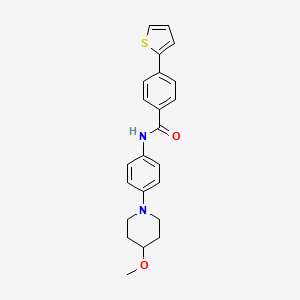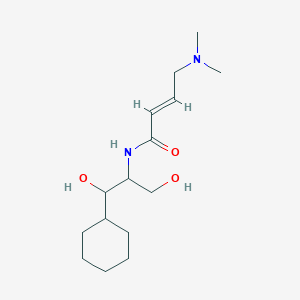
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide, also known as CCG-1423, is a small molecule that has been studied for its potential therapeutic applications in cancer and other diseases.
科学研究应用
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in cancer, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of breast cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been studied for its potential applications in other diseases, such as Alzheimer's disease and muscular dystrophy.
作用机制
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes including cell proliferation, migration, and invasion. By inhibiting Rho GTPases, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can inhibit the growth and proliferation of cancer cells and enhance the efficacy of other chemotherapeutic agents.
Biochemical and Physiological Effects:
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
实验室实验的优点和局限性
One advantage of using (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research on (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide. One area of focus could be on developing more effective formulations of the compound that address its solubility limitations. Another area of focus could be on studying the potential applications of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in other diseases beyond cancer, such as Alzheimer's disease and muscular dystrophy. Additionally, further research could be done to explore the mechanisms of action of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide and to identify other potential therapeutic targets for the compound.
合成方法
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with hydroxylamine to form 1,3-cyclohexanedione oxime, followed by reaction with 2-bromo-2-methylpropionyl bromide to form 2-(bromomethyl)-2-methylpropanoic acid cyclohexylidene hydrazone. This compound is then reacted with N,N-dimethylaminoethyl acrylate to form (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide.
属性
IUPAC Name |
(E)-N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-17(2)10-6-9-14(19)16-13(11-18)15(20)12-7-4-3-5-8-12/h6,9,12-13,15,18,20H,3-5,7-8,10-11H2,1-2H3,(H,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRIEBYCVRJOJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

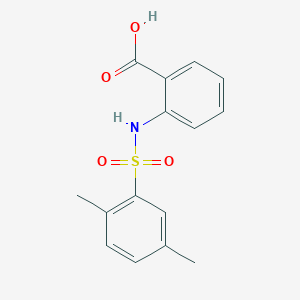

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)
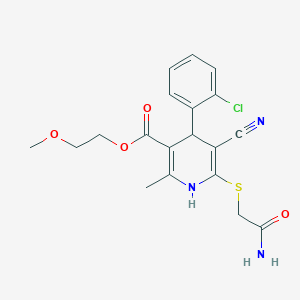
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)
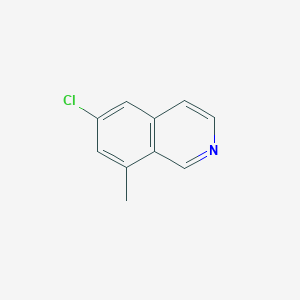

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

